1-(4-Amino-4-ethylpiperidin-1-yl)-2-(3-phenylcyclobutyl)ethanone;hydrochloride
Description
1-(4-Amino-4-ethylpiperidin-1-yl)-2-(3-phenylcyclobutyl)ethanone hydrochloride is a piperidine-derived compound with a molecular formula of C₁₈H₂₇ClN₂O (mol. wt. 344.87) . Its structure features:
Properties
IUPAC Name |
1-(4-amino-4-ethylpiperidin-1-yl)-2-(3-phenylcyclobutyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.ClH/c1-2-19(20)8-10-21(11-9-19)18(22)14-15-12-17(13-15)16-6-4-3-5-7-16;/h3-7,15,17H,2,8-14,20H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRUSEKEJNWEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)CC2CC(C2)C3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
4-Acetyl-4-phenylpiperidine Hydrochloride
- Molecular Formula: C₁₃H₁₈ClNO (mol. wt. 239.74) .
- Key Features: Simpler piperidine scaffold with acetyl and phenyl substituents at the 4-position. Lacks the ethylamino and cyclobutyl groups of the target compound.
- Applications : Used in synthetic chemistry as a precursor for analgesics and anticonvulsants .
| Parameter | Target Compound | 4-Acetyl-4-phenylpiperidine HCl |
|---|---|---|
| Molecular Weight | 344.87 | 239.74 |
| Nitrogen Atoms | 2 | 1 |
| Substituents | Ethylamino, phenylcyclobutyl | Acetyl, phenyl |
| Solubility (HCl salt) | High | Moderate |
1-(5-Amino-2,4-dihydroxyphenyl)ethanone Hydrochloride
Functional Analogues
1-(4-Phenylpiperidin-1-yl)-2-(4-oxo-1,4,5,6-tetrahydro-3H-1,4-benzodiazepin-3-yl)ethanone
- Molecular Formula : C₂₄H₂₆N₃O₂ (mol. wt. 396.49) .
- Key Features: Combines piperidine with a benzodiazepine moiety via an ethanone linker. Contains a trifluoromethyl (CF₃) group, enhancing metabolic stability.
- Applications : Explored for anxiolytic and antipsychotic activity due to dual-target pharmacology .
| Parameter | Target Compound | Benzodiazepine-Piperidine Hybrid |
|---|---|---|
| Molecular Complexity | Moderate | High |
| Pharmacological Targets | Putative CNS receptors | GABA-A receptors, 5-HT receptors |
| Bioavailability | Unknown | Improved (CF₃ group) |
1-(4-Hydroxyphenyl)-2-(methylamino)ethanone Hydrochloride
Physicochemical and Pharmacological Comparisons
Solubility and Stability
- The target compound’s hydrochloride salt enhances aqueous solubility compared to non-salt forms of analogues like 1-(4-Amino-3-hydroxyphenyl)ethanone (C₈H₉NO₂, mol. wt. 151.17) .
- Cyclobutyl groups in the target compound may reduce metabolic degradation compared to linear alkyl chains in compounds like 1-[2-(1-aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethan-1-one hydrochloride (mol. wt. 349.86) .
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